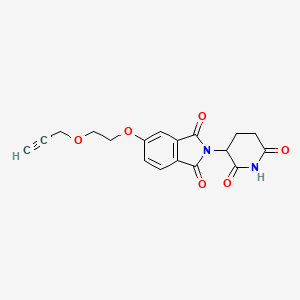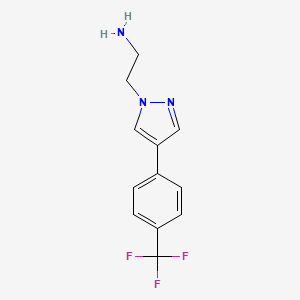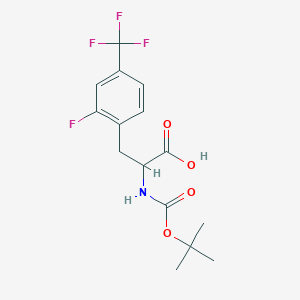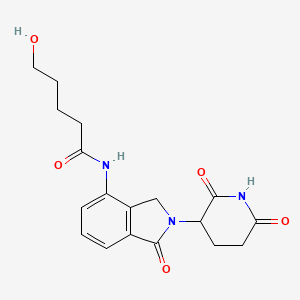
Lenalidomide-CO-C4-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-C4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The compound this compound retains these properties and is being explored for its potential in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C4-OH involves several key steps. One common method starts with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in methyl acetate . This intermediate is then cyclized with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure . The final step involves the reduction of the nitro group using an iron and ammonium chloride reducing system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-CO-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amino group, are common in its synthesis.
Substitution: Substitution reactions, particularly involving halogenation, are also significant in its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reducing nitro groups.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are explored for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-C4-OH has a wide range of applications in scientific research:
Mecanismo De Acción
Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival.
Comparación Con Compuestos Similares
Lenalidomide-CO-C4-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
6-Fluoro Lenalidomide: A modified version with selective degradation of specific proteins.
Uniqueness: this compound stands out due to its specific modifications that enhance its biological activity and reduce potential side effects compared to its analogs .
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide |
InChI |
InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25) |
Clave InChI |
ANYSVUDBFBKYEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


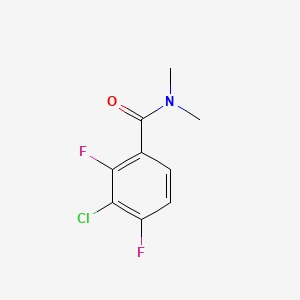

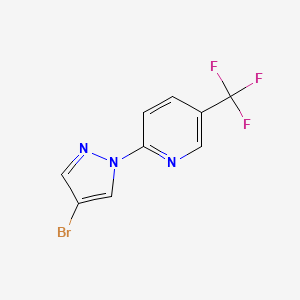
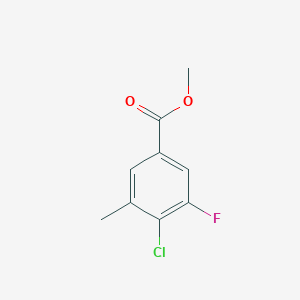
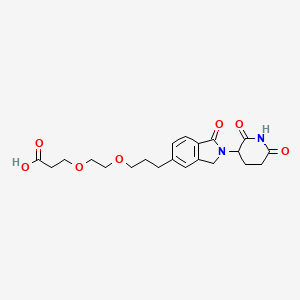
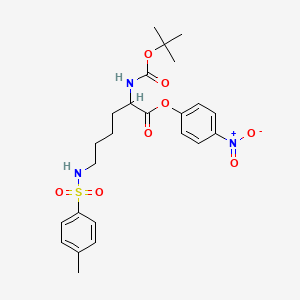
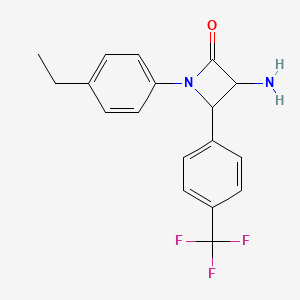
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
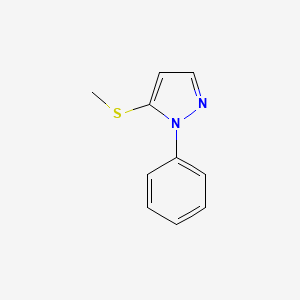
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
